molecular formula C12H17ClN2O B7845014 2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide

2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide

Cat. No.: B7845014
M. Wt: 240.73 g/mol
InChI Key: DRRLKNIAFHDRJM-UHFFFAOYSA-N
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Description

2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide is a substituted acetamide featuring a 4-chlorobenzyl group, an isopropyl group, and a primary amino moiety. Its molecular formula is C₁₂H₁₆ClN₂O, with a molecular weight of 239.73 g/mol (calculated). The compound’s structure combines aromatic (4-chlorobenzyl) and aliphatic (isopropyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRLKNIAFHDRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Cl)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Nucleophilic Substitution and Amidation

The most widely adopted pathway involves sequential nucleophilic substitution and amidation (Figure 1). In the first step, 4-chlorobenzylamine reacts with chloroacetyl chloride in a dichloromethane/water biphasic system under basic conditions (pH 9–10) to form N-(4-chloro-benzyl)-chloroacetamide. Potassium carbonate (1.2 eq) acts as both a base and phase-transfer catalyst, enabling 92–95% conversion at 20–30°C. The second step substitutes the chloro group with isopropylamine in dimethylformamide (DMF) at 50°C for 4–6 hours, yielding the target compound.

Critical Parameters:

  • Solvent Selection: Dichloromethane minimizes side reactions during chloroacetylation.

  • Temperature Control: Maintaining ≤30°C prevents N-alkylation byproducts.

  • Stoichiometry: A 1:1.5 ratio of 4-chlorobenzylamine to chloroacetyl chloride optimizes intermediate purity.

One-Pot Continuous Flow Synthesis

Recent advances in flow chemistry enable a telescoped synthesis (Table 1). A microreactor system combines 4-chlorobenzylamine, chloroacetyl chloride, and isopropylamine in a single pass through temperature-zoned modules (0–50°C). This method reduces reaction time from 12 hours (batch) to 45 minutes while achieving 88% isolated yield.

Table 1: Comparative Performance of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Reaction Time12 h45 min
Yield82%88%
Purity (HPLC)98.5%99.2%
Solvent Consumption15 L/mol5 L/mol

Optimization of Reaction Conditions

Base and Catalytic Systems

Triethylamine (TEA) and potassium carbonate are the predominant bases, but their efficacy varies:

  • TEA (3 eq): Achieves 94% conversion but requires rigorous drying to prevent hydrolysis.

  • K₂CO₃ (1.2 eq): Provides 89% yield in aqueous systems but necessitates post-reaction neutralization.

Solvent Effects on Yield and Purity

Polar aprotic solvents (DMF, DMSO) enhance amidation rates but increase dimerization risks. Mixed solvent systems (DMF/THF 3:1) balance reactivity and selectivity, reducing dimer content from 5.2% to 1.8%.

Industrial-Scale Production Protocols

Large-Batch Manufacturing

A patented industrial process (WO2020222158A1) scales the two-step method to 100 kg batches:

  • Chloroacetylation: 4-Chlorobenzylamine (100 kg), chloroacetyl chloride (127 kg), and K₂CO₃ (244 kg) in H₂O/CH₂Cl₂ (2000 L) at 25°C for 3 h.

  • Amidation: Intermediate (113 kg) and isopropylamine (58 kg) in DMF (1500 L) at 50°C for 5 h.
    Output: 167 kg (87.2% yield) of 99.88% pure product.

Waste Management and Sustainability

  • Solvent Recovery: Distillation recovers 92% of dichloromethane and 85% of DMF.

  • Byproduct Utilization: Hydrochloric acid byproducts are neutralized to NaCl for disposal.

Analytical Validation and Purification

Chromatographic Monitoring

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) detects key impurities:

  • Dimer (tR = 8.2 min): <0.1% in optimized processes.

  • Unreacted 4-chlorobenzylamine (tR = 4.5 min): <0.05%.

Crystallization Techniques

Recrystallization from ethanol/water (7:3) at −20°C produces needle-like crystals with 99.5% purity. X-ray diffraction confirms the absence of polymorphic variants.

Challenges and Mitigation Strategies

Impurity Formation Pathways

  • Dimerization: Occurs via nucleophilic attack of the amine on adjacent molecules. Mitigated by maintaining dilute conditions (≤0.5 M).

  • Oxidation: The benzylic C-H bond oxidizes to ketone under aerobic conditions. Nitrogen sparging reduces oxidation to <0.2%.

Emerging Methodologies

Enzymatic Amidation

Lipase B from Candida antarctica catalyzes the amidation step in tert-butanol at 37°C, achieving 78% yield with no racemization.

Photocatalytic Synthesis

Visible-light-mediated amidation using Ru(bpy)₃Cl₂ reduces reaction time to 2 hours but currently yields only 65% product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

  • Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Studies have shown that modifications to the benzylamine structure can enhance selectivity and potency against cancer cell lines, particularly prostate cancer .
  • Antimicrobial Activity : Preliminary research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Mechanism of Action

  • The mechanism involves interaction with specific molecular targets within the cancer cells or pathogens. The binding affinity to these targets can modulate cellular pathways, leading to apoptosis in cancer cells or inhibiting bacterial growth .

Biological Research Applications

In Vivo Studies

  • Efficacy in Animal Models : Research has demonstrated the efficacy of similar compounds in animal models of diseases like human African trypanosomiasis (HAT). For instance, a related compound was shown to achieve significant therapeutic effects in rodent models, indicating potential pathways for developing treatments for parasitic infections .

Industrial Applications

Chemical Synthesis

  • Building Block for Complex Molecules : 2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide serves as a versatile intermediate in the synthesis of more complex organic molecules, which are essential in pharmaceuticals and agrochemicals .
  • Specialty Chemicals Production : Its derivatives are utilized in producing specialty chemicals that serve various industrial applications, including agrochemicals and other active pharmaceutical ingredients .
Compound NameTarget DiseaseModel UsedEfficacy ObservedReference
This compoundProstate CancerIn vitro cell linesIC50 = 460 nM
Related CompoundHATNMRI MiceComplete cure observed

Case Study 1: Anticancer Efficacy
A study focused on the synthesis of aryl benzylamine derivatives demonstrated that structural modifications could lead to enhanced inhibitory effects on prostate cancer cells. The compound's analogs were tested for their IC50 values, revealing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Antimicrobial Properties
Investigations into the antimicrobial potential of derivatives similar to this compound showed effectiveness against various bacterial strains. These findings suggest a viable pathway for developing new antibiotics amid rising resistance rates .

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and exerting its effects.

Comparison with Similar Compounds

(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide

  • Molecular Formula : C₁₂H₁₅ClN₂O
  • Molecular Weight : 238.71 g/mol
  • Key Differences : Replaces the acetamide backbone with a butyramide (C₄ chain) and substitutes the isopropyl group with a 3-methyl group.

N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide

  • Molecular Formula : C₁₇H₁₇Cl₂N₅O₄
  • Molecular Weight : 426.25 g/mol
  • Key Differences: Incorporates a diazenyl group, nitro substituent, and hydroxypropylamino moiety, increasing molecular complexity and hydrophobicity (XLogP3: 3.7).

N-(4-aminophenyl)-2-[isopropyl(methyl)amino]acetamide

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 221.30 g/mol
  • Key Differences: Replaces the 4-chlorobenzyl group with a 4-aminophenyl substituent and introduces a methyl-isopropyl amino group.
  • Notes: Reduced steric bulk compared to the target compound may enhance solubility or alter receptor interactions .

Patent-Based Analogues

2-Amino-N-(arylsulfinyl)-acetamide Compounds

  • Key Features : Substitutes the 4-chlorobenzyl group with an arylsulfinyl moiety.

Discontinued Analogues (CymitQuimica)

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Status
(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide C₁₃H₁₆N₃O 242.29 4-cyanobenzyl, cyclopropyl Discontinued
(S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide C₁₂H₁₅ClN₂O 238.71 4-chlorobenzyl, 3-methyl-butyramide Discontinued

Key Observations :

  • Cyclopropyl and cyano substituents (first entry) may enhance metabolic stability but complicate synthesis.

Structural Implications :

  • Chlorobenzyl vs. Aminophenyl: The electron-withdrawing chloro group in the target compound may reduce electron density at the amide nitrogen, affecting reactivity or binding compared to the electron-rich aminophenyl analog.

Biological Activity

2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features an amine group, a chloro-benzyl moiety, and an isopropyl acetamide structure, which contributes to its diverse biological activities. The presence of the chloro group is particularly significant as it can enhance the lipophilicity and biological interactions of the molecule.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition rates. For example, in a study evaluating a series of similar compounds, derivatives with chloro substitutions demonstrated enhanced activity against Gram-positive bacteria compared to their non-chloro counterparts.

2. Antiviral Activity

The compound's antiviral potential has also been explored, particularly against HIV-1. In vitro assays revealed that certain derivatives of this compound could inhibit HIV-1 replication in MT-4 cells infected with resistant variants. The mechanisms involved include binding to viral reverse transcriptase, which is crucial for viral replication .

3. Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. Its structural analogs have shown promise in inhibiting cancer cell proliferation in various models. For instance, modifications to the benzylamine scaffold have led to compounds with improved selectivity and potency against prostate cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that affect cell growth and survival.
  • Structural Modifications : Variations in substituents on the benzyl ring can significantly alter the compound's affinity for biological targets.

Study on Antimicrobial Efficacy

A recent study synthesized various derivatives based on the core structure of this compound and evaluated their antimicrobial activity using Minimum Inhibitory Concentration (MIC) assays. The results indicated that compounds with electron-withdrawing groups like chloro showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Antiviral Evaluation Against HIV

In another significant study, derivatives of this compound were tested for their efficacy against HIV-1 strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The findings suggested that these derivatives could provide a new avenue for therapeutic strategies targeting resistant HIV variants .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compoundModerateHighPromising
2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamideHighModerateModerate
N-(4-benzyloxy)benzyl-4-aminoquinolinesLowLowHigh

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and amidation reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical. For example, using anhydrous conditions and nitrogen protection for amine groups minimizes side reactions. Post-synthesis purification via column chromatography (normal phase) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .
  • Data Note : Reaction yields often range from 60–85% under optimized conditions, with impurities arising from incomplete benzyl group substitution or residual solvents.

Q. How can researchers confirm the structural identity of this compound using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL (for refinement) and WinGX (for data processing) to resolve molecular geometry. Key parameters include bond angles (C-N-C backbone) and torsion angles (chlorobenzyl group orientation). Validate against simulated powder XRD patterns using Mercury software .
  • Data Note : Crystallographic R-values < 0.05 indicate high confidence in structural assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (H302) and skin/eye irritation (H315/H319). Use nitrile gloves, fume hoods, and P95 respirators during synthesis. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 4°C to prevent degradation .

Q. How does the compound’s solubility profile impact experimental design in pharmacological studies?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO (≥10 mM) but limited aqueous solubility. For in vitro assays, prepare stock solutions in DMSO and dilute with buffered saline (PBS) to ≤0.1% DMSO to avoid cytotoxicity. For in vivo studies, consider nanoformulation (e.g., liposomes) to enhance bioavailability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloro-benzyl group in catalytic reactions?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate with experimental data from kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .
  • Data Note : Chlorine’s electron-withdrawing effect increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attack .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control for confounding factors like solvent interference (e.g., DMSO) and batch-to-batch purity variations. Apply statistical tools (ANOVA, Tukey’s test) to identify significant outliers. For example, discrepancies in IC50 values may arise from differences in membrane permeability across cell lines .

Q. How can researchers optimize crystallization conditions for structural studies of derivatives?

  • Methodological Answer : Screen solvent systems (e.g., ethanol/acetone gradients) and temperature ramps. Use additive screening (e.g., ionic liquids) to stabilize crystal lattices. Monitor nucleation via polarized light microscopy. For challenging cases, employ co-crystallization with target proteins (e.g., kinases) to enhance crystal formation .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Combine surface plasmon resonance (SPR) for binding kinetics (ka/kd) with isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Confirm binding modes via cryo-EM or NMR spectroscopy. For example, NOESY experiments can map ligand-protein contact points .

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